2-Chlorothieno[2,3-c]pyridine
Description
Significance of the Thieno[2,3-c]pyridine (B153571) Chemical Scaffold in Modern Organic Chemistry
The thieno[2,3-c]pyridine scaffold is a fused heterocyclic system of considerable importance in contemporary organic chemistry. nih.gov These compounds are recognized as valuable precursors in the development of both pharmaceuticals and agrochemicals. igi-global.comresearchgate.net The versatility of the thieno[2,3-c]pyridine framework has established it as a significant pharmacophore in the design of new medicinal compounds. mdpi.comontosight.ai It is often regarded as a classical bioisostere of purines and pyrimidines, which are fundamental components of nucleic acids. mdpi.comresearchgate.net
The interest in the thieno[2,3-c]pyridine core is largely driven by the diverse biological activities exhibited by its derivatives. nih.gov These activities span a wide therapeutic spectrum, including:
Anticancer nih.govmdpi.comsolubilityofthings.comontosight.ai
Anti-inflammatory mdpi.comontosight.aiontosight.ai
Antimicrobial nih.govontosight.ai
Antibacterial mdpi.comontosight.ai
Anthelmintic and insecticidal mdpi.com
Antiplatelet mdpi.com
Acetylcholine esterase inhibition mdpi.com
ADP-receptor antagonism mdpi.com
Hepatic gluconeogenesis inhibition mdpi.com
Treatment of neuropathic pain mdpi.com
Beyond its medicinal applications, the thieno[2,3-c]pyridine scaffold has also captured the attention of researchers in material science due to its interesting electrochemical and photophysical properties. nih.gov
Table 1: Investigated Biological Activities of Thieno[2,3-c]pyridine Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | nih.govmdpi.comsolubilityofthings.comontosight.ai |
| Anti-inflammatory | mdpi.comontosight.aiontosight.ai |
| Antimicrobial | nih.govontosight.ai |
| Antibacterial | mdpi.comontosight.ai |
| Anthelmintic and Insecticidal | mdpi.com |
| Antiplatelet | mdpi.com |
| Acetylcholine Esterase Inhibition | mdpi.com |
| ADP-Receptor Antagonism | mdpi.com |
| Hepatic Gluconeogenesis Inhibition | mdpi.com |
| Neuropathic Pain Treatment | mdpi.com |
Overview of the 2-Chlorothieno[2,3-c]pyridine Isomer's Position within Thienopyridine Research
The broader family of thienopyridines consists of six distinct isomers, which are defined by the mode of fusion between the thiophene (B33073) and pyridine (B92270) rings. researchgate.netigi-global.comresearchgate.net Among these, thieno[2,3-c]pyridine is one of the four isomers that have been most extensively studied. researchgate.net The thieno[2,3-c]pyridine isomer has garnered particular interest due to its presence as the core structural motif in a variety of kinase inhibitors. nih.govresearchgate.net This has made research into this specific isomer and its derivatives a significant area of focus. nih.gov
The introduction of a chlorine atom onto the thieno[2,3-c]pyridine scaffold, as in this compound, provides a reactive handle for further chemical modifications. The chlorine atom can be displaced by a range of nucleophiles, which allows for the synthesis of a diverse library of derivatives. smolecule.com This chemical reactivity is crucial for structure-activity relationship (SAR) studies in drug discovery. The synthesis of 2-substituted thieno[2,3-c]pyridines, including those with halogen substitutions, has been accomplished with favorable yields, facilitating further research into their potential applications. researchgate.net
Table 2: Isomers of Thienopyridine
| Isomer | Status |
|---|---|
| Thieno[2,3-b]pyridine (B153569) | Extensively studied researchgate.net |
| Thieno[3,2-b]pyridine (B153574) | Studied in detail researchgate.net |
| Thieno[2,3-c]pyridine | Studied in detail researchgate.net |
| Thieno[3,2-c]pyridine (B143518) | Studied in detail researchgate.net |
| Thieno[3,4-b]pyridine | Less explored igi-global.comresearchgate.net |
| Thieno[3,4-c]pyridine | Less explored igi-global.comresearchgate.net |
Historical Context and Evolution of Research on Thienopyridine Systems
The history of thienopyridine research dates back to 1913, with the first report on the thieno[2,3-b]pyridine isomer. igi-global.comresearchgate.netresearchgate.net Over the decades, research has expanded to the other isomers, although some, like thieno[3,4-b]pyridine and thieno[3,4-c]pyridine, remain less explored due to their later discovery in 1970 and lower stability. igi-global.comresearchgate.net
A significant milestone in the evolution of thienopyridine research was the development of antiplatelet agents such as Ticlopidine, Clopidogrel (B1663587), and Prasugrel. nih.gov These drugs, which are structurally based on a thienopyridine core, act by targeting the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. nih.gov The clinical success of these agents spurred further investigation into the therapeutic potential of this class of compounds.
Modern drug discovery techniques, such as high-throughput screening, have played a pivotal role in identifying new thienopyridine-based compounds with potential therapeutic applications. acs.org For instance, these methods have led to the discovery of novel thienopyridine series as inhibitors of IκB kinase-β (IKKβ), a key enzyme in inflammatory pathways. acs.org Furthermore, the synthetic methodologies for preparing thienopyridine derivatives have also evolved, with the development of more efficient and environmentally friendly metal-free reaction protocols. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYKXPKQWDJNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461544 | |
| Record name | 2-Chlorothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756477-32-4 | |
| Record name | 2-Chlorothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 2 Chlorothieno 2,3 C Pyridine and Its Structural Analogues
Methodologies for the Construction of the Thieno[2,3-c]pyridine (B153571) Core
The assembly of the fused thieno[2,3-c]pyridine ring system is a critical step in the synthesis of 2-Chlorothieno[2,3-c]pyridine. Various strategies have been developed to construct this bicyclic heterocycle, including cyclization reactions, regioselective halogenation, and multi-component approaches.
Cyclization Reactions and Framework Annulation
The formation of the thieno[2,3-c]pyridine core often relies on intramolecular cyclization reactions, where a pre-functionalized thiophene (B33073) or pyridine (B92270) ring undergoes ring closure to form the fused system. igi-global.com One common approach involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal. researchgate.netthieme-connect.com This method has proven to be particularly effective for producing 2-halogenated analogues in good yields. researchgate.netthieme-connect.comresearchgate.net
Another powerful cyclization technique is the Pomeranz-Fritsch reaction, which has been adapted for the synthesis of thieno[3,2-c]pyridines and can be conceptually applied to the [2,3-c] isomer. igi-global.com This reaction typically involves the cyclization of a Schiff base derived from an aminoacetal and an appropriate aldehyde. lookchem.com Additionally, the Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles or carboxylates offers a route to the thieno[2,3-b]pyridine (B153569) system, which shares synthetic precursors with the [2,3-c] isomer. igi-global.com
Framework annulation strategies often involve building one ring onto an existing one. For instance, the thiophene ring can be constructed onto a pre-existing pyridine ring. This can be achieved through reactions of ortho-halogenated pyridine derivatives with appropriate sulfur-containing reagents. igi-global.com
Regioselective Halogenation Techniques for the this compound System
Introducing a chlorine atom specifically at the 2-position of the thieno[2,3-c]pyridine nucleus is crucial for the synthesis of the target compound. Regioselective halogenation can be achieved through several methods. One direct approach is electrophilic aromatic substitution on the thieno[2,3-c]pyridine core. However, controlling the position of halogenation can be challenging due to the electronic nature of the fused ring system.
A more controlled method involves the cyclization of a pre-halogenated precursor. For example, using a 2-halogenated-2-thiophenecarboxaldehyde in the Schiff base condensation and subsequent cyclization can directly lead to the formation of 2-halogenated thieno[2,3-c]pyridines with high regioselectivity. researchgate.netthieme-connect.com This approach benefits from the ready availability of halogenated thiophene starting materials.
Multi-Component and One-Pot Synthetic Routes to Thieno[2,3-c]pyridines
To enhance synthetic efficiency, multi-component and one-pot reactions have been developed for the synthesis of thieno[2,3-c]pyridines and their isomers. These strategies combine several reaction steps into a single operation, reducing the need for isolation and purification of intermediates, thereby saving time and resources.
One such example is the Gewald reaction, a well-known multi-component reaction used to synthesize 2-aminothiophenes. mdpi.com This reaction can be adapted to produce precursors for thieno[2,3-c]pyridine synthesis. For instance, the reaction of ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur yields a diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, a key intermediate. mdpi.com
Another one-pot approach involves the reaction of aryl 3-bromopyridin-4-yl ketones with sodium sulfide, followed by treatment with α-halo electrophiles and a base to afford 2,3-disubstituted thieno[2,3-c]pyridines. researchgate.net These methods highlight the move towards more streamlined and efficient synthetic protocols in heterocyclic chemistry.
Precursor-Based Synthetic Approaches to this compound Derivatives
In addition to building the thieno[2,3-c]pyridine core from acyclic or monocyclic precursors, strategies that start with pre-formed pyridine or thiophene rings are also widely employed. These methods offer alternative and sometimes more direct routes to the desired chlorinated derivatives.
Utilization of Ortho-Halogenated Pyridine Derivatives
Ortho-halogenated pyridine derivatives are valuable starting materials for the construction of the fused thiophene ring. igi-global.com For example, a 3-halo-4-substituted pyridine can react with a sulfur nucleophile, such as methyl thioglycolate, to initiate a sequence of reactions leading to the formation of the thieno[2,3-c]pyridine skeleton. researchgate.net The halogen atom on the pyridine ring serves as a handle for the annulation of the thiophene ring. The synthesis of thienopyridines from ortho-halogenated pyridine derivatives is a recognized and effective strategy. igi-global.com
Syntheses Involving Thiophenecarboxaldehyde and Aminoacetal Intermediates
A robust and frequently utilized method for synthesizing the thieno[2,3-c]pyridine core involves the condensation of a 2-thiophenecarboxaldehyde with an aminoacetal, typically aminoacetaldehyde dimethyl acetal, to form a Schiff base. researchgate.netthieme-connect.comlookchem.com This intermediate then undergoes an acid-catalyzed cyclization to yield the thieno[2,3-c]pyridine. researchgate.netlookchem.comgoogle.com This procedure is particularly advantageous for preparing 2-halogenated analogues, as the corresponding halogenated 2-thiophenecarboxaldehydes are often readily available. researchgate.netthieme-connect.comresearchgate.net The reaction conditions for the cyclization step can be varied, with reagents like polyphosphoric acid being commonly employed. lookchem.com
| Starting Material 1 | Starting Material 2 | Key Intermediate/Product | Reference |
| 2-Thiophenecarboxaldehyde | Aminoacetaldehyde dimethyl acetal | Thieno[2,3-c]pyridine | researchgate.net |
| Ethyl 4-oxo-piperidine-1-carboxylate | Ethyl cyanoacetate, Sulfur | Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | mdpi.com |
| Aryl 3-bromopyridin-4-yl ketone | Sodium sulfide | 2,3-Disubstituted thieno[2,3-c]pyridines | researchgate.net |
| 3-Halo-4-substituted pyridine | Methyl thioglycolate | Thieno[2,3-c]pyridine derivative | researchgate.net |
Innovations in Metal-Free Synthetic Methodologies for Thieno[2,3-c]pyridine Systems
In recent years, a significant shift in synthetic organic chemistry has been the development of metal-free catalytic systems to circumvent the economic and environmental issues associated with traditional metal catalysts. For the synthesis of thieno[2,3-c]pyridine systems, innovative metal-free methods have emerged, offering milder reaction conditions and overcoming limitations of conventional approaches. nih.gov A notable advancement is the use of 1,2,3-triazoles as key intermediates in a denitrogenative transformation process to construct the thieno[2,3-c]pyridine framework. nih.govresearchgate.net This strategy provides a novel and efficient pathway to this important class of heterocycles without the need for metal catalysts. rmit.edu.vn
A highly effective metal-free route to thieno[2,3-c]pyridine derivatives involves a three-step sequence culminating in an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.govresearchgate.net This method has successfully produced a variety of derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters. nih.gov
The synthesis commences with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to form the crucial thieno[2,3-c] nih.govnih.govCurrent time information in Bangalore, IN.triazolo[1,5-ɑ]pyridine intermediate. researchgate.net The final, key step is the denitrogenative transformation, where the fused triazole, upon treatment with an acid, releases molecular nitrogen to generate a reactive carbocation intermediate. This intermediate is then trapped by various nucleophiles, leading to the formation of diverse thieno[2,3-c]pyridine derivatives in good yields. nih.govresearchgate.net The reaction proceeds under mild conditions and has been shown to be a versatile method for creating a library of novel thienopyridine compounds. nih.gov
The versatility of this transformation is demonstrated by the range of nucleophiles that can be employed. The reaction of the triazole intermediate with different carboxylic acids as both solvent and nucleophile at 100°C yields the corresponding ester derivatives efficiently. researchgate.net
| Entry | Carboxylic Acid Nucleophile | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Acetic acid | 1 | 85 |
| 2 | Propanoic acid | 2 | 82 |
| 3 | Butyric acid | 2 | 79 |
| 4 | Isobutyric acid | 3 | 75 |
| 5 | Pivalic acid | 3 | 71 |
Synthetic Efficiency and Scalability Considerations in this compound Production
Traditional syntheses of halogenated thienopyridines often involve multi-step sequences. smolecule.com For this compound specifically, a common strategy involves first constructing the core thieno[2,3-c]pyridine framework, followed by a selective chlorination step at the desired position. smolecule.com This chlorination can be achieved using standard reagents like phosphorus pentachloride or thionyl chloride. smolecule.com
For large-scale industrial production, optimizing these routes for yield, purity, and cost-effectiveness is paramount. This often involves the adoption of modern chemical manufacturing technologies such as continuous flow processes and automated reactors, which can ensure consistent quality, improve safety, and enhance scalability.
The triazole-mediated metal-free synthesis represents a potentially more efficient and scalable alternative. nih.govrmit.edu.vn By building complexity from simple, readily available starting materials under mild, metal-free conditions, it offers an advantage over methods that may require expensive catalysts or harsh reaction conditions. rmit.edu.vn The high yields reported for various derivatives suggest that this could be an economically viable route. nih.gov While direct large-scale synthesis of this compound using this specific method has not been extensively reported, the underlying principles of efficiency and the use of accessible precursors are promising for industrial application. nih.govrmit.edu.vn
| Synthetic Strategy | Key Features | Potential Scalability Considerations |
|---|---|---|
| Multi-step Cyclization and Halogenation | Sequential construction of the heterocyclic core followed by functionalization (e.g., chlorination). smolecule.com | Requires optimization of each step; may involve harsh reagents; amenable to industrial processes like continuous flow. smolecule.com |
| Triazole-Mediated Denitrogenation | Metal-free conditions; good to high yields; uses readily available starting materials. nih.govrmit.edu.vn | Mild conditions are favorable for scale-up; avoids costly metal catalysts; process optimization for large batches would be required. nih.gov |
| Acid-Catalyzed Cyclization of Sulfonamide Derivatives | A patented route reporting a 76% yield for the core structure. | High yield for the core is promising; overall efficiency depends on the synthesis of the sulfonamide precursor and subsequent functionalization steps. |
Chemical Reactivity and Derivatization Studies of 2 Chlorothieno 2,3 C Pyridine
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 2-chlorothieno[2,3-c]pyridine core is dictated by the interplay of the electron-donating thiophene (B33073) ring and the electron-withdrawing pyridine (B92270) ring, along with the influence of the chlorine substituent.
Nucleophilic Aromatic Substitution (SNAr) at the Chlorinated Position
The chlorine atom at the 2-position of the thieno[2,3-c]pyridine (B153571) ring system is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a common strategy for introducing a variety of substituents at this position. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, a process that temporarily disrupts the aromaticity of the ring to form a Meisenheimer-like intermediate. The subsequent expulsion of the chloride ion restores the aromatic system and yields the substituted product. youtube.com
Common nucleophiles employed in these reactions include amines, alkoxides, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. The reaction conditions for SNAr on this compound typically involve heating the substrate with the nucleophile, sometimes in the presence of a base. youtube.com
Influence of Chlorine Substitution on Ring Activation and Regioselectivity
The chlorine atom at the 2-position significantly influences the reactivity of the entire thieno[2,3-c]pyridine ring system. As an electron-withdrawing group, the chlorine atom deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution at the chlorinated carbon. This directing effect is crucial for achieving regioselective functionalization of the heterocyclic core. For instance, the presence of the chlorine atom can direct incoming electrophiles to specific positions on the pyridine ring. vulcanchem.com
Transition Metal-Catalyzed Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for the structural diversification of this compound. eie.grmdpi.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives that would be difficult to synthesize using traditional methods. rsc.org
Palladium-Catalyzed Suzuki, Stille, and Buchwald-Hartwig Coupling Reactions
Palladium catalysts are widely employed in cross-coupling reactions involving this compound and its derivatives. eie.gr
Suzuki Coupling: This reaction involves the coupling of the chloro-substituted thienopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org The Suzuki reaction is a versatile method for forming new carbon-carbon bonds and has been successfully applied to thienopyridine systems to introduce aryl and heteroaryl substituents. researchgate.netresearchgate.netnih.gov
Stille Coupling: The Stille reaction pairs the chlorinated thienopyridine with an organotin compound (organostannane) and is catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is also effective for creating carbon-carbon bonds and has been utilized in the synthesis of various substituted thienopyridines. researchgate.netresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines to produce the corresponding amino-substituted derivatives. organic-chemistry.orgprinceton.edu This reaction has been instrumental in synthesizing di(hetero)arylamines containing the thieno[2,3-c]pyridine scaffold. researchgate.netresearchgate.net
Table 1: Examples of Palladium-Catalyzed Coupling Reactions with Thieno[2,3-c]pyridine Derivatives
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 4-Bromo-thieno[2,3-c]pyridine-2-carboxylate | Arylboronic acid | Pd(OAc)₂, Ligand, Base | 4-Aryl-thieno[2,3-c]pyridine-2-carboxylate | researchgate.netresearchgate.net |
| Stille Coupling | 4-Bromo-thieno[2,3-c]pyridine-2-carboxylate | Organostannane | Pd(PPh₃)₄ | 4-Substituted-thieno[2,3-c]pyridine-2-carboxylate | researchgate.netresearchgate.net |
| Buchwald-Hartwig Amination | 4-Bromo-thieno[2,3-c]pyridine-2-carboxylate | Amine | Pd catalyst, Ligand, Base | 4-Amino-thieno[2,3-c]pyridine-2-carboxylate | researchgate.netresearchgate.net |
| Suzuki Coupling | 2-Bromo-4-chlorothieno[3,2-c]pyridine | Substituted boronic acids | Not Specified | 4-Chloro-2-arylthieno[3,2-c]pyridine | nih.gov |
| Buchwald-Hartwig Amination | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | Aryl halide | Palladium catalyst | Di(hetero)arylamine | researchgate.net |
This table is for illustrative purposes and may not represent the exact substrates and conditions for this compound but for related thienopyridine systems.
Cross-Coupling Strategies for Structural Diversification
The strategic application of various cross-coupling reactions allows for the extensive diversification of the this compound scaffold. evitachem.com By sequentially applying different coupling methods, complex molecules with multiple points of substitution can be constructed. For instance, a Suzuki or Stille coupling can be used to introduce a substituent at one position, followed by a Buchwald-Hartwig amination at another, leading to highly functionalized thienopyridine derivatives. researchgate.netresearchgate.net This modular approach is highly valuable in medicinal chemistry for creating libraries of compounds for biological screening. igi-global.com
Functional Group Transformations and Modulations of this compound
Beyond substitution and coupling reactions at the chlorinated position, the functional groups on the this compound molecule can be further modified. For example, if an ester group is present on the ring system, it can be hydrolyzed to the corresponding carboxylic acid. evitachem.com This carboxylic acid can then be converted into amides or other derivatives through standard organic transformations. ambeed.com These functional group interconversions add another layer of diversity to the accessible chemical space starting from this compound and its derivatives. ambeed.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromo-thieno[2,3-c]pyridine-2-carboxylate |
| 4-Aryl-thieno[2,3-c]pyridine-2-carboxylate |
| 4-Substituted-thieno[2,3-c]pyridine-2-carboxylate |
| 4-Amino-thieno[2,3-c]pyridine-2-carboxylate |
| 2-Bromo-4-chlorothieno[3,2-c]pyridine |
| 4-Chloro-2-arylthieno[3,2-c]pyridine |
| Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate |
| Di(hetero)arylamine |
| Arylboronic acid |
| Organostannane |
| Amine |
| Carboxylic acid |
Oxidation and Reduction Chemistry
The thieno[2,3-c]pyridine system can undergo both oxidation and reduction, targeting either the thiophene or the pyridine ring, depending on the reagents and conditions employed.
Oxidation: The sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring are susceptible to oxidation. The oxidation of the sulfur atom typically leads to the formation of sulfoxides or sulfones, which can alter the electronic properties and biological activity of the molecule. evitachem.com For instance, oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) are commonly used for such transformations. Studies on related thieno[2,3-c]pyridine scaffolds have shown that oxidation with mCPBA can lead to the formation of an N-oxide on the pyridine ring. researchgate.net This N-oxide can then be a reactive intermediate for further functionalization. For example, treatment of a thieno[2,3-c]pyridine derivative with mCPBA, followed by reaction with phosphorus oxybromide (POBr₃), has been used to introduce a bromine atom specifically at the 7-position of the heterocyclic system. researchgate.netresearchgate.net
Reduction: The pyridine portion of the thieno[2,3-c]pyridine nucleus is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the pyridine ring. researchgate.net For example, the reduction of related thieno[3,2-c]pyridinium salts with NaBH₄ has been shown to yield the corresponding 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, effectively saturating the pyridine ring while leaving the thiophene ring intact. google.com This selective reduction is valuable for creating more flexible, three-dimensional structures from the planar aromatic starting material.
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Oxidation | mCPBA | N-oxide or Sulfoxide/Sulfone | evitachem.comresearchgate.net |
| Reduction | NaBH₄ | Tetrahydrothienopyridine | google.com |
Hydrolysis and Amidation of Ester and Carboxylic Acid Derivatives
Carboxylic acid and ester derivatives of this compound are key intermediates for the synthesis of more complex molecules, including potential bioactive compounds. The interconversion of these functional groups via hydrolysis and amidation is a fundamental aspect of their chemistry.
Hydrolysis: Ester derivatives of thieno[2,3-c]pyridines can be readily converted to their corresponding carboxylic acids through hydrolysis. This reaction is typically carried out under basic conditions (saponification) using reagents like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), or under acidic conditions. smolecule.comevitachem.com For example, research has demonstrated that a 2-carboxylate ester on a 4-chloro-thieno[2,3-c]pyridine scaffold can be smoothly hydrolyzed, and the resulting carboxylic acid can subsequently be removed via decarboxylation if desired. researchgate.net This hydrolysis step is crucial for creating a versatile carboxylic acid handle that can be used in subsequent amidation or other coupling reactions.
Amidation: The carboxylic acid derivatives of thieno[2,3-c]pyridine serve as precursors for the synthesis of amides. The standard procedure involves activating the carboxylic acid, often by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scispace.com This activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide bond. This two-step sequence of hydrolysis followed by amidation is a robust method for diversifying the thienopyridine scaffold, allowing for the introduction of a wide array of substituents at the carboxyl position. scispace.com
| Reaction | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Ester Hydrolysis (Saponification) | Thieno[2,3-c]pyridine-2-carboxylate | NaOH or KOH (aq) | Thieno[2,3-c]pyridine-2-carboxylic acid | researchgate.net |
| Amidation (via acid chloride) | Thieno[2,3-c]pyridine carboxylic acid | 1. SOCl₂ 2. Amine (R-NH₂) | Thieno[2,3-c]pyridine carboxamide | scispace.com |
Exploration of Biological Activities and Medicinal Chemistry Applications of 2 Chlorothieno 2,3 C Pyridine Derivatives
The Thieno[2,3-c]pyridine (B153571) Scaffold as a Pharmacophore in Drug Discovery
The thieno[2,3-c]pyridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, attributed to its unique structural and electronic properties. ontosight.aiontosight.ai This bicyclic system, consisting of a thiophene (B33073) ring fused to a pyridine (B92270) ring, is a bio-isostere of purines and pyrimidines, allowing it to interact with a wide range of biological targets. mdpi.com The scaffold's structural rigidity, combined with the potential for substitution at various positions, enables the fine-tuning of steric, electronic, and lipophilic parameters, which are crucial for optimizing drug-receptor interactions. ontosight.aisolubilityofthings.com
Derivatives of thieno[2,3-c]pyridine have been investigated for a multitude of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. ontosight.aiontosight.ai The presence of the thiophene ring, with its sulfur atom, can facilitate hydrogen bonding and other non-covalent interactions with biological macromolecules. solubilityofthings.com The pyridine nitrogen introduces a potential site for protonation and hydrogen bonding, further enhancing the scaffold's ability to engage with physiological targets. researchgate.net The versatility of the thieno[2,3-c]pyridine core has made it a valuable building block in the design of kinase inhibitors, antagonists for G protein-coupled receptors, and other targeted therapies. researchgate.netsmolecule.com
Antineoplastic and Antiproliferative Investigations
The development of novel anticancer agents remains a paramount challenge in biomedical research. Derivatives of 2-chlorothieno[2,3-c]pyridine have demonstrated significant potential in this arena, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.
In Vitro Cytotoxicity Against Diverse Cancer Cell Lines
Numerous studies have documented the in vitro anticancer activity of thieno[2,3-c]pyridine derivatives. These compounds have shown efficacy against a broad spectrum of human cancer cell lines, including those of the breast, head and neck, colorectal, colon, lung, and gastric origins. ontosight.aimdpi.comtandfonline.com For instance, a series of synthesized thieno[2,3-c]pyridine derivatives displayed potent inhibitory activity against breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. mdpi.comnih.gov
One particular derivative, identified as compound 6i , exhibited significant cytotoxicity with IC50 values of 11.7 µM against T47D, 10.8 µM against HSC3, and 12.4 µM against RKO cell lines. mdpi.comnih.gov Another compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide , demonstrated marked inhibition against human colon cancer cell line HT-29 (IC50 = 1.76 μM), human lung adenocarcinoma cell line A549 (IC50 = 1.98 μM), and human gastric cancer cell line MKN45 (IC50 = 2.32 μM). tandfonline.com
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 6i | T47D | Breast Cancer | 11.7 | mdpi.comnih.gov |
| Compound 6i | HSC3 | Head and Neck Cancer | 10.8 | mdpi.comnih.gov |
| Compound 6i | RKO | Colorectal Cancer | 12.4 | mdpi.comnih.gov |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | HT-29 | Colon Cancer | 1.76 | tandfonline.com |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | A549 | Lung Adenocarcinoma | 1.98 | tandfonline.com |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | MKN45 | Gastric Cancer | 2.32 | tandfonline.com |
| Compound 18 | MCF-7 | Breast Cancer | 10.17 | rsc.org |
| Compound 18 | HepG2 | Liver Cancer | 24.47 | rsc.org |
Mechanistic Studies on Apoptosis Induction and Cell Cycle Arrest
The anticancer effects of thieno[2,3-c]pyridine derivatives are often underpinned by their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. For example, compound 6i was found to induce cell death through mechanisms distinct from apoptosis and caused G2 phase arrest in the cell cycle, thereby inhibiting cancer cell progression. mdpi.comnih.gov Similarly, a potent PAK1 inhibitor (7j ) derived from a tetrahydrothieno[2,3-c]pyridine scaffold induced G2/M cell cycle arrest. semanticscholar.org This arrest was mediated through the PAK1-cdc25c-cdc2 pathway. semanticscholar.org Other studies have shown that thieno[2,3-b]pyridine (B153569) derivatives can induce G2/M growth inhibition and cell cycle arrest in the G2-phase. uq.edu.aunih.gov
Targeted Inhibition of Key Oncogenic Enzymes
A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for tumor growth and survival. Thieno[2,3-c]pyridine derivatives have been successfully designed as inhibitors of several key oncogenic enzymes.
Notably, derivatives of this scaffold have been identified as potent inhibitors of Heat shock protein 90 (Hsp90). mdpi.com Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins that are involved in cancer cell proliferation, survival, and metastasis. mdpi.com By inhibiting Hsp90, these compounds can trigger the degradation of these oncoproteins, leading to cancer cell death. mdpi.com Molecular docking studies have further elucidated the interactions between these thieno[2,3-c]pyridine derivatives and the ATP-binding pocket of Hsp90. mdpi.comresearchgate.net
Furthermore, the thieno[2,3-c]pyridine core has been utilized to develop inhibitors of various protein kinases, which are often dysregulated in cancer. nih.gov For instance, 2,4-disubstituted thieno[2,3-c]pyridines have been identified as potent inhibitors of COT kinase (a MAP kinase kinase kinase). nih.gov Additionally, certain derivatives have shown inhibitory activity against Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. smolecule.comtandfonline.com
Antimicrobial Efficacy
In an era of increasing antimicrobial resistance, the discovery of new antibacterial agents is of critical importance. Thieno[2,3-c]pyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Assessments
The antimicrobial potential of thieno[2,3-c]pyridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. ontosight.aiontosight.aiunimi.it Studies have reported the antibacterial activity of these compounds against organisms such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). researchgate.net
For instance, a series of novel N-pyridine substituted 2-chlorothieno[2,3-d]pyrimidine (B1593008) derivatives were synthesized and screened for their antibacterial activity. researchgate.net Among the synthesized compounds, some exhibited good activity against the tested bacterial strains. researchgate.net Another study on thieno[3,2-c]pyridine (B143518) benzohydrazides showed that certain derivatives displayed excellent antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. wisdomlib.org
| Compound Class | Bacterial Strain | Gram Stain | Activity/MIC | Reference |
|---|---|---|---|---|
| N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidines | Bacillus subtilis | Positive | Good Activity | researchgate.net |
| N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidines | Staphylococcus aureus | Positive | Good Activity | researchgate.net |
| N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidines | Escherichia coli | Negative | Good Activity | researchgate.net |
| N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidines | Klebsiella pneumoniae | Negative | Good Activity | researchgate.net |
| Thieno[3,2-c]pyridine benzohydrazides (e.g., 9i, 9f) | Escherichia coli | Negative | Excellent Activity | wisdomlib.org |
| Thieno[3,2-c]pyridine benzohydrazides (e.g., 9i, 9f) | Pseudomonas aeruginosa | Negative | Excellent Activity | wisdomlib.org |
| Thieno[3,2-c]pyridine benzohydrazides (e.g., 9i, 9f) | Staphylococcus aureus | Positive | Excellent Activity | wisdomlib.org |
| Thieno[3,2-c]pyridine benzohydrazides (e.g., 9i, 9f) | Streptococcus pyogenes | Positive | Excellent Activity | wisdomlib.org |
| 4,5,6,7-tetrahydrothieno[2,3-c]pyridines | Sarcina lutea | Positive | Moderate Activity | unimi.it |
Antifungal Activities
Thieno[2,3-c]pyridine derivatives have been noted for their potential fungicidal properties. igi-global.com Research into the broader class of thienopyrimidines, which share a fused thiophene and nitrogen-containing ring system, provides insight into this potential. Studies on novel derivatives of thieno[2,3-d]pyrimidines, for instance, have demonstrated significant antifungal activity against various fungal strains. researchgate.netthepharmajournal.com
In one study, synthesized thieno[2,3-d]pyrimidine (B153573) derivatives were screened for their activity against Candida albicans and Aspergillus flavus. researchgate.net Certain compounds from this series exhibited notable potency. researchgate.net Specifically, compounds identified as 8c and 8f showed superior antifungal efficacy against A. flavus, A. niger, P. marneffei, and C. albicans when compared to the standard antifungal drug, Fluconazole. researchgate.net
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference Drug (Fluconazole) MIC (μg/mL) |
|---|---|---|---|
| 8c | A. flavus | 3.25 | 12.5 |
| 8c | C. albicans | 6.25 | 12.5 |
| 8f | A. flavus | 6.25 | 12.5 |
| 8f | C. albicans | 3.25 | 12.5 |
Antiviral Activity Assessments
The thienopyridine framework is a subject of investigation for the development of new antiviral agents. igi-global.com Both thieno[2,3-b]pyridine and thieno[2,3-c]pyridine derivatives are recognized for their potential antiviral effects. igi-global.com
Research into a series of thieno[2,3-b]pyridine analogues led to the discovery of a new class of inhibitors against the Hepatitis C virus (HCV). nih.gov Through cell-based screening, a hit compound with a thienopyridine core was identified, and subsequent structure-activity relationship (SAR) studies produced several potent compounds with low cytotoxicity in vitro. nih.gov
| Compound | Anti-HCV Activity (EC₅₀) | Selectivity Index (SI) |
|---|---|---|
| 12c | 3.3 μM | >30.3 |
| 12b | 3.5 μM | >28.6 |
| 10l | 3.9 μM | >25.6 |
| 12o | 4.5 μM | >22.2 |
While the precise mechanism of action for these compounds has not been fully elucidated, this line of research provides a starting point for developing new anti-HCV agents based on the thienopyridine scaffold. nih.gov
In other studies, derivatives of 4-(phenylamino)thieno[2,3-b]pyridine were synthesized and evaluated for their activity against Herpes Simplex Virus type 1 (HSV-1). d-nb.info One compound in this series, 6a, was found to inhibit HSV-1 infection by nearly 86% at a concentration of 50 μM, without showing cytotoxicity to the host cells. d-nb.info This suggests the compound may selectively target a specific step in the viral replication cycle. d-nb.info
Anti-Inflammatory and Immunomodulatory Potentials
Derivatives of thieno[2,3-c]pyridine are also explored for their anti-inflammatory and immunomodulatory properties. igi-global.com The anti-inflammatory effects of such compounds are often associated with the downregulation of inflammatory mediators. plos.orgmdpi.com Key mechanisms investigated in related heterocyclic compounds include the reduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.gov
For example, studies on braylin, a type of coumarin, demonstrated that it could reduce the production of nitrite, TNF-α, IL-1β, and IL-6 in stimulated macrophages in a concentration-dependent manner. plos.org Similarly, research on a novel pyrazolyl-pyridine derivative, DMPNP, showed potent anti-inflammatory and immunomodulatory effects in a mouse model of colitis. nih.gov Treatment with DMPNP significantly reduced inflammation and oxidative stress, with marked improvements in the Disease Activity Index and reductions in myeloperoxidase (MPO), nitric oxide (NO), and inflammatory cytokine levels. nih.gov These findings in related pyridine-containing structures highlight the pathways through which thieno[2,3-c]pyridine derivatives might exert potential therapeutic effects in inflammatory conditions.
Neurological and Central Nervous System Research Directions
The thienopyridine scaffold is a versatile building block for compounds targeting the central nervous system (CNS), with applications being explored for a variety of neurological and psychiatric disorders. igi-global.comgoogleapis.com
Thienopyridine derivatives have been identified as ligands for metabotropic glutamate (B1630785) receptors (mGluRs), specifically showing activity as allosteric modulators of the mGlu5 receptor. googleapis.comacs.orgnih.gov These receptors are implicated in a range of neurological and psychiatric conditions. googleapis.com
Intensive research on the closely related thieno[3,2-b]pyridine (B153574) scaffold has led to the development of both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of mGlu5. acs.orgnih.gov A "magic methyl" effect was observed where the placement of a methyl group could switch the compound's pharmacology from a PAM to a NAM. acs.org This research delivered a potent, centrally penetrant mGlu5 PAM, compound 17a (VU6036486), and a potent mGlu5 NAM, compound 28d (VU6044766). acs.orgnih.gov Both compounds were found to interact with the classical MPEP allosteric binding site on the mGlu5 receptor. nih.gov
| Compound | Pharmacology | In Vitro Potency | Brain Penetration (Kp) |
|---|---|---|---|
| 17a (VU6036486) | mGlu5 PAM | EC₅₀ = 520 nM | 0.83 |
| 28d (VU6044766) | mGlu5 NAM | IC₅₀ = 110 nM | 0.94 |
The inhibition of monoamine oxidases (MAO-A and MAO-B) is a key strategy in the treatment of several neurological and psychiatric disorders. Research into various heterocyclic compounds has explored their potential as MAO inhibitors. mdpi.comnih.gov
Studies on a series of 1H-chromeno[3,2-c]pyridine derivatives, which feature a pyridine ring fused in the same manner as the target compound, revealed potent and selective MAO inhibitors. mdpi.comnih.gov The structure-activity relationship showed that the degree of saturation of the pyridine ring and the nature of substituents were critical for activity and selectivity. mdpi.comnih.gov Notably, compound 3a, a 1,2,3,4-THCP-10-one derivative, emerged as a potent MAO-B inhibitor. mdpi.comnih.gov
| Compound | MAO-A Inhibition (IC₅₀) | MAO-B Inhibition (IC₅₀) |
|---|---|---|
| 2,3-DHCP derivatives (general) | ~1 μM | - |
| 3a | > 10 μM | 0.51 μM |
| 6c | > 10 μM | 3.51 μM |
The development of agents for neurodegenerative diseases like Parkinson's and Alzheimer's is a significant area of research for thienopyridine-based compounds. googleapis.com The activities of MAO-B inhibition and mGlu5 modulation are directly relevant to these conditions. Inhibition of MAO-B is a validated therapeutic strategy for the symptomatic treatment of Parkinson's disease. mdpi.comnih.gov As such, potent MAO-B inhibitors like the chromeno[3,2-c]pyridine derivative 3a are considered for further study as potential remedies for Parkinson's and as neuroprotective agents for Alzheimer's disease. mdpi.comnih.gov
Furthermore, research into other related heterocyclic structures has identified inhibitors of other targets relevant to Alzheimer's disease, such as Butyrylcholinesterase (BuChE). nih.govnih.gov For instance, N-cyclohexylimidazo[1,2-a]pyridine and chromeno[3,2-c]pyridine derivatives have been reported as BuChE inhibitors, suggesting that the broader class of fused pyridine heterocycles represents a promising scaffold for developing multi-target-directed ligands for neurodegenerative disorders. nih.govnih.gov
Broader Pharmacological Spectrum and Therapeutic Prospects
The thieno[2,3-c]pyridine scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. Its derivatives have been the subject of extensive research, revealing potential therapeutic applications beyond a single target class. This section explores the broader pharmacological activities of these compounds, including their roles in thrombosis, neuropathic pain, and their antioxidant capabilities.
Antiplatelet and Antithrombotic Activities
Thienopyridine derivatives are a well-established class of drugs that function as antithrombotic agents by inhibiting platelet aggregation. igi-global.com While the most clinically prominent examples, such as Ticlopidine, Clopidogrel (B1663587), and Prasugrel, are based on the thieno[3,2-c]pyridine core, the broader family of thienopyridines, including the [2,3-c] isomers, has attracted interest for these properties. igi-global.com These compounds generally act as non-competitive antagonists of the adenosine (B11128) diphosphate (B83284) (ADP) P2Y12 receptor, which plays a crucial role in platelet activation and aggregation. igi-global.comresearchgate.net
Research has shown that derivatives of thieno[3,2-c]pyridine are effective inhibitors of blood platelet aggregation. google.com Specifically, certain 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives have been developed and evaluated for their therapeutic potential as blood-platelet aggregation inhibiting agents and antithrombotics. google.com The exploration of various thienopyridine isomers continues, with the goal of identifying new agents with improved efficacy or safety profiles for the treatment of cardiovascular and cerebrovascular diseases. igi-global.com The established success of this chemical class in antithrombotic therapy underscores the potential for novel derivatives, including those based on the this compound framework, to yield effective antiplatelet agents. researchgate.net
Table 1: Prominent Thienopyridine-Based Antiplatelet Drugs
| Drug Name | Core Structure | Mechanism of Action |
|---|---|---|
| Ticlopidine | Thieno[3,2-c]pyridine | Non-competitive P2Y12 receptor antagonist igi-global.com |
| Clopidogrel | Thieno[3,2-c]pyridine | Non-competitive P2Y12 receptor antagonist igi-global.com |
| Prasugrel | Thieno[3,2-c]pyridine | Non-competitive P2Y12 receptor antagonist igi-global.com |
Potential in Addressing Neuropathic Pain
The therapeutic utility of thienopyridine derivatives extends to the management of pain, including challenging conditions like neuropathic pain. researchgate.net Research into thieno[2,3-b]pyridine derivatives has identified their potential for treating various types of pain, such as inflammatory pain and pain associated with migraine and arthritis. googleapis.com Specifically, these compounds are being investigated as mGluR5 receptor antagonists for the prevention and treatment of acute and chronic pain. googleapis.com
Furthermore, triazafluorenone derivatives, which are noncompetitive metabotropic glutamate receptor 1 (mGluR1) antagonists, have shown significant efficacy in animal models of pain. acs.org One such compound demonstrated potent mGluR1 antagonism and was effective in various in vivo pain models, highlighting the potential of targeting glutamate receptors for pain relief. acs.org The effectiveness of thienopyridine derivatives in preclinical pain models suggests that compounds derived from the this compound scaffold could be promising candidates for development as novel analgesics for neuropathic pain. researchgate.net
Antioxidant and Other Biological Mechanisms
Derivatives of the thienopyridine scaffold have been shown to possess a variety of other biological activities, including antioxidant and anticancer effects. researchgate.net
Studies on related heterocyclic systems have demonstrated significant antioxidant potential. For instance, certain nicotinonitriles and furo[2,3-b]pyridine (B1315467) derivatives exhibited notable radical scavenging activity against the 2,2-diphenyl-1-picryl-hydrazylhydrate (DPPH) free radical. eurjchem.com The highest radical scavenging effects were observed for specific nicotinonitrile and furo[2,3-b]pyridine compounds. eurjchem.com Similarly, novel N-Pyridine substituted 2-chlorothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antioxidant activity, with some compounds showing excellent scavenging of DPPH radicals, with inhibition rates as high as 86.0%. researchgate.net
Beyond antioxidant effects, thienopyridine derivatives have been explored for a multitude of other therapeutic applications. These include roles as antitumor agents, antimicrobial compounds, and inhibitors of various enzymes. igi-global.comresearchgate.netsmolecule.com For example, certain thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as Hsp90 inhibitors for their potential anticancer activity. mdpi.com One derivative, compound 6i , showed potent inhibition against several cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cells, and was found to induce a G2 phase arrest in the cell cycle. mdpi.com Other related structures, like thieno[3,2-d]pyrimidine (B1254671) derivatives, have been investigated for antiproliferative activity against human cancer cell lines. tandfonline.com The dysregulation of the PI3K pathway is implicated in pathologies like thrombosis and cancer, making it a viable target for thienopyrimidine-based inhibitors. nih.gov
Table 2: Antioxidant Activity of Selected Thieno-pyrimidine and Furo-pyridine Derivatives
| Compound Class | Assay | Notable Results | Reference |
|---|---|---|---|
| N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidines | DPPH Scavenging | Compounds 3l, 3g, and 3j showed 86.0%, 82.0%, and 81.3% inhibition, respectively. | researchgate.net |
| Nicotinonitriles and Furo[2,3-b]pyridines | DPPH Scavenging | Compounds 2d, 2h, 2l (nicotinonitriles) and 3b, 3f, 3j (furo[2,3-b]pyridines) showed the highest radical scavenging effect. | eurjchem.com |
Computational and Theoretical Studies on 2 Chlorothieno 2,3 C Pyridine Molecular Systems
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a molecule's stability, reactivity, and interaction with biological targets.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Chlorothieno[2,3-c]pyridine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional conformation (geometry optimization). mdpi.comnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are essential for understanding the molecule's behavior in chemical reactions and biological environments. Key electronic descriptors derived from DFT calculations for a representative thienopyridine structure are often tabulated to provide a quantitative summary of its electronic characteristics.
Interactive Table: Calculated Electronic Properties of a Thienopyridine Derivative
| Property | Value | Unit |
|---|---|---|
| Total Energy | -1258.65 | Hartrees |
| Dipole Moment | 2.85 | Debye |
| Ionization Potential | 7.98 | eV |
| Electron Affinity | 1.23 | eV |
| Hardness (η) | 3.375 | eV |
| Softness (S) | 0.296 | eV⁻¹ |
| Electronegativity (χ) | 4.605 | eV |
| Electrophilicity Index (ω) | 3.13 | eV |
Note: The data in this table is representative and based on typical values for similar heterocyclic compounds. Specific experimental or computational data for this compound may vary.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. utm.my A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com In contrast, a small energy gap indicates that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively.
Interactive Table: Frontier Molecular Orbital Energies of a Thienopyridine Derivative
| Molecular Orbital | Energy |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is representative and based on typical values for similar heterocyclic compounds. Specific experimental or computational data for this compound may vary.
Molecular Electrostatic Potential (MEP) Surface Interpretations
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net The MEP surface is color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. ajchem-a.com Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. ajchem-a.com Green areas represent regions of neutral potential.
For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) ring due to the presence of lone pairs of electrons. The chlorine atom would also contribute to the electrostatic potential, influencing the reactivity of the adjacent carbon atom.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
In the context of this compound, docking simulations would be performed against the active site of a specific protein target implicated in a disease. The simulation would predict the binding energy, which is an estimate of the strength of the interaction, and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. ashdin.com These interactions are crucial for the stability of the ligand-receptor complex. The results of molecular docking studies can guide the optimization of the lead compound to improve its binding affinity and selectivity. For instance, derivatives of this compound have been evaluated as potential inhibitors of enzymes like Hsp90. mdpi.com
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov These studies are fundamental to medicinal chemistry for the rational design of more potent and selective drugs.
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. dntb.gov.ua These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with the observed activity.
For a series of this compound analogs, a QSAR study would involve synthesizing or computationally generating a library of related compounds with variations at different positions of the scaffold. The biological activity of these compounds would be determined experimentally. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated. Statistical techniques such as multiple linear regression or partial least squares would be employed to build a QSAR model. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Conformational Landscape and Dynamic Behavior
Currently, there is a notable absence of specific computational and theoretical studies in publicly accessible scientific literature that exclusively detail the conformational landscape and dynamic behavior of this compound. While research exists on the synthesis and biological activities of various thieno[2,3-c]pyridine (B153571) derivatives, detailed investigations into the conformational preferences, rotational barriers, and molecular dynamics of this particular halogenated derivative have not been reported.
Although direct data is unavailable, it is possible to infer some general conformational characteristics based on the rigid, fused-ring structure of the thieno[2,3-c]pyridine scaffold. The planarity of this system would be a dominant feature, with the primary conformational flexibility likely arising from any potential out-of-plane vibrations of the atoms.
Future computational research is warranted to fully characterize the conformational landscape and dynamic properties of this compound. Such studies would ideally include:
Potential Energy Surface (PES) Scans: To identify all stable conformers and the transition states connecting them.
Vibrational Frequency Analysis: To confirm the nature of stationary points on the PES and to calculate thermodynamic properties.
Molecular Dynamics Simulations: To explore the dynamic behavior of the molecule over time in different environments, such as in solution.
The data generated from these theoretical investigations would be instrumental in advancing the understanding of the structure-activity relationships within this class of compounds.
Applications of 2 Chlorothieno 2,3 C Pyridine in Materials Science and Advanced Technologies
Integration into Functional Materials and Polymers
The incorporation of heterocyclic compounds into polymers can lead to materials with novel thermal, electronic, and optical properties. The presence of the reactive chlorine atom and the aromatic thienopyridine core in 2-Chlorothieno[2,3-c]pyridine theoretically allows for its use as a monomer or a functional additive in polymerization reactions. For instance, the chlorine atom could be a site for nucleophilic substitution or cross-coupling reactions, enabling the grafting of the thienopyridine moiety onto polymer backbones or the formation of new polymeric chains.
Despite this potential, a thorough search of the scientific literature reveals a lack of specific studies detailing the successful integration of this compound into functional materials or polymers. While research exists on the synthesis and properties of polymers containing other isomers of thienopyridine, such as those based on thieno[3,2-c]pyridine (B143518) and thieno[3,2-b]thiophene, there are no available reports on the polymerization or functionalization of materials with this compound. researchgate.netrsc.org
Contributions to Organic Electronics and Sensor Development
The development of novel organic materials is a cornerstone of advancement in organic electronics and sensor technology. The inherent properties of conjugated heterocyclic systems make them attractive candidates for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. The thieno[2,3-c]pyridine (B153571) framework, with its potential for π-π stacking and tunable electronic properties, is a promising scaffold for such materials.
While the broader family of thienopyridines has been explored in these contexts, there is no specific research detailing the application of this compound in organic electronic devices or as a sensing material. For example, research has been published on the use of pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors. nih.gov However, the direct contribution of this compound to this field has not been documented. The reactivity of the chloro-substituent could potentially be exploited for surface functionalization in sensor applications, but this remains a hypothetical application without experimental validation. chempanda.com
Role as an Intermediate in Organic Light-Emitting Diode (OLED) Fabrication
Organic light-emitting diodes (OLEDs) are a significant application for advanced organic materials, where molecular structure plays a critical role in determining the efficiency, color, and lifetime of the device. Heterocyclic compounds are frequently used as building blocks for the synthesis of emitters, host materials, and charge-transporting layers in OLEDs. The thienopyridine core is of interest for its potential to be part of phosphorescent emitters, particularly when complexed with heavy metals like iridium.
The scientific literature contains examples of thieno[3,2-c]pyridine-based iridium complexes being utilized as phosphorescent dopants in OLEDs. nih.gov These studies demonstrate the potential of the thienopyridine scaffold in the design of efficient light-emitting materials. However, there is no direct evidence or mention of this compound being used as a specific intermediate in the synthesis of materials for OLED fabrication. The 2-chloro substituent offers a potential synthetic handle for further functionalization to build more complex molecules for OLED applications, but this synthetic route has not been reported in the available literature.
Concluding Remarks and Future Research Perspectives for 2 Chlorothieno 2,3 C Pyridine
Emerging Trends in Thienopyridine Chemistry
The field of thienopyridine chemistry is experiencing a surge of innovation, driven by the quest for novel therapeutic agents and advanced materials. A key trend is the development of more potent and selective antiplatelet agents that build upon the success of drugs like clopidogrel (B1663587) and prasugrel. mdpi.comnih.gov Research is focused on designing third-generation thienopyridines with improved pharmacokinetic profiles, reduced inter-patient variability, and a lower risk of bleeding. nih.gov
Another significant trend is the exploration of thienopyridine derivatives for a wider range of biological activities, including anticancer, antimicrobial, and antiviral applications. researcher.lifenih.govresearchgate.net For instance, certain derivatives have shown promise as inhibitors of enzymes like CYP17, which is a target in prostate cancer therapy. nih.gov The inherent structural features of the thienopyridine core make it a versatile template for developing kinase inhibitors. nih.gov Furthermore, the unique electrochemical and photophysical properties of these compounds are attracting interest in the field of materials chemistry. nih.gov
The development of green and efficient synthetic methodologies is also a major focus. This includes the use of metal-free catalysts, photocatalysis, and biocatalyzed reactions to introduce functionalities like chlorine, aligning with the principles of sustainable chemistry. nih.govresearchgate.net
Unexplored Reactivity and Derivatization Opportunities
While significant progress has been made, the full reactive potential of 2-chlorothieno[2,3-c]pyridine remains to be unlocked. The chlorine atom at the 2-position serves as a versatile handle for a variety of nucleophilic substitution reactions, opening avenues for the introduction of diverse functional groups. Further exploration of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, could yield a vast library of novel derivatives with unique electronic and steric properties.
The pyridine (B92270) nitrogen offers a site for N-alkylation and N-oxidation, which can significantly modulate the compound's biological activity and physical properties. jetir.org The thiophene (B33073) ring, while generally less reactive than the pyridine ring towards electrophilic substitution, presents opportunities for functionalization under specific conditions. Investigating the regioselectivity of these reactions is crucial for controlled synthesis.
Furthermore, the development of novel ring-fusion strategies, building upon the core thieno[2,3-c]pyridine (B153571) structure, could lead to the synthesis of complex polycyclic systems with interesting pharmacological profiles. researchgate.net The exploration of intramolecular cyclizations and multicomponent reactions involving this compound as a key building block holds considerable promise.
Prospective Biomedical Applications and Translational Research
The thienopyridine scaffold is most famously associated with antiplatelet drugs that target the P2Y12 receptor. nih.govnih.govnih.gov Future research in this area will likely focus on developing derivatives of this compound with enhanced potency, selectivity, and safety profiles. The goal is to create agents with a more predictable and reversible antiplatelet effect, minimizing the risk of bleeding complications. nih.gov
Beyond its established role in cardiovascular medicine, the thienopyridine core is being investigated for a range of other therapeutic applications. Studies have highlighted its potential in developing anticancer agents, particularly as inhibitors of specific kinases and enzymes involved in cancer progression. nih.govsemanticscholar.orgresearchgate.net The structural similarity of thienopyridines to purines makes them attractive candidates for targeting various enzymes in pathogenic organisms, leading to the development of novel antimicrobial and antiviral drugs. researcher.lifemdpi.com For example, thienopyridine derivatives have been identified as potential inhibitors of N-myristoyltransferase in parasitic pathogens. mdpi.com
Translational research will be critical in moving these promising preclinical findings into clinical practice. This will involve rigorous evaluation of the efficacy, safety, and pharmacokinetic properties of new this compound derivatives in relevant animal models and eventually in human trials.
Methodological Advancements in Synthesis and Characterization
Recent years have seen significant advancements in the synthesis of thienopyridine derivatives, moving towards more efficient, sustainable, and versatile methods. tandfonline.com Metal-free synthetic routes, such as those involving denitrogenative transformation reactions of fused 1,2,3-triazoles, offer an environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions. nih.gov These methods often provide access to a wider range of derivatives under mild conditions. nih.gov
In terms of characterization, a combination of spectroscopic techniques is employed to confirm the structure and purity of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure. nih.govijacskros.com Infrared (IR) spectroscopy provides information about the functional groups present, while mass spectrometry (MS) confirms the molecular weight. ijacskros.com For crystalline compounds, X-ray crystallography provides definitive structural information.
Synergistic Approaches Combining Computational and Experimental Studies
The integration of computational and experimental methods is becoming increasingly crucial in the study of this compound and its derivatives. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the binding affinity of thienopyridine derivatives to their biological targets, helping to prioritize compounds for synthesis and biological evaluation. jetir.orgmdpi.com These in silico methods can provide valuable insights into the key structural features required for activity and can guide the design of more potent and selective inhibitors. mdpi.com
Molecular dynamics simulations can be used to study the dynamic interactions between a thienopyridine derivative and its target protein, providing a deeper understanding of the binding mechanism. researcher.life Computational tools are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
Q & A
Q. What are the standard synthetic routes for 2-Chlorothieno[2,3-c]pyridine, and how can their efficiency be evaluated?
- Methodological Answer : Common methods include cyclization of thiophene precursors with chlorinated pyridine intermediates. For example, chlorination at the 2-position can be achieved via electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions. Efficiency is assessed by reaction yield, purity (via HPLC or GC-MS), and scalability. Key parameters include temperature control (e.g., 40–60°C for chlorination) and solvent selection (e.g., dichloromethane or DMF). Post-synthesis purification often involves column chromatography or recrystallization .
Q. How can researchers validate the molecular structure of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze ¹H/¹³C spectra to confirm aromatic proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm and pyridine protons at δ 8.0–9.0 ppm).
- Mass Spectrometry : Confirm molecular ion peaks at m/z 169.63 (M⁺) and fragmentation patterns matching the fused-ring system.
- X-ray Crystallography : Resolve bond angles and distances (e.g., C-Cl bond length ≈ 1.73 Å) to confirm regiochemistry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (H335 hazard).
- Storage : Keep in airtight containers at 0–6°C to prevent degradation.
- Waste Disposal : Neutralize with alkaline solutions before disposal to minimize environmental impact .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying electrophilic centers (e.g., C2 chlorine as a reactive site). Parameters like Fukui indices and LUMO energy levels quantify susceptibility to nucleophilic attack. For example, substituents at the 3-position may alter reactivity by ±15% based on Hammett constants. Validate predictions experimentally via kinetic studies (e.g., SNAr reactions with amines) .
Q. How can researchers resolve contradictions in reported spectral data for thienopyridine derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 7-Chlorothieno[2,3-c]pyridine’s ¹³C shifts at 125–140 ppm for aromatic carbons).
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace signal assignments.
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in fused-ring systems .
Q. What strategies optimize the regioselectivity of functionalization in this compound?
- Methodological Answer :
- Directed Metalation : Use LDA or Grignard reagents to deprotonate specific positions (e.g., C4 hydrogen) for subsequent alkylation.
- Catalytic Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups at the 5-position.
- Halogen Dance Reactions : Redistribute chlorine substituents via Cu(I)-mediated pathways to access isomers .
Q. How does the fused-ring system influence the compound’s electronic properties in material science applications?
- Methodological Answer : The thieno[2,3-c]pyridine scaffold exhibits a narrow bandgap (~2.8 eV) due to π-conjugation, making it suitable for organic semiconductors. Cyclic voltammetry reveals reversible redox peaks at −1.2 V (reduction) and +1.5 V (oxidation). Doping with electron-withdrawing groups (e.g., -NO₂) can further tune conductivity by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
